Human calcitonin can be synthesized through various methods:
Both methods yield biologically active forms of calcitonin that are qualitatively and quantitatively equivalent to naturally occurring forms .
The molecular structure of human calcitonin consists of a single alpha-helix configuration, which is essential for its biological activity. The amino acid sequence is as follows:
This sequence shows significant differences from salmon calcitonin at 16 positions, which contributes to its lower potency compared to its salmon counterpart . The presence of disulfide bonds between cysteine residues stabilizes the structure.
Human calcitonin primarily functions through interactions with specific receptors in target tissues. The most significant reactions include:
Additionally, metabolic pathways involving enzymes such as N-acetyl-beta-glucosaminidase and alanyl aminopeptidase play roles in the breakdown and activity modulation of calcitonin .
The mechanism by which human calcitonin exerts its effects involves several key processes:
These actions collectively contribute to the regulation of calcium homeostasis in the body .
Human calcitonin exhibits several notable physical and chemical properties:
These properties are crucial for understanding its pharmacokinetics and therapeutic applications .
Human calcitonin has several scientific uses, including:
While human calcitonin is less commonly used than its salmon counterpart due to differences in potency, it remains relevant in specific clinical scenarios where patients develop antibodies against salmon-derived products .
The CALC-I gene (officially designated CALCA; Gene ID: 796) resides on the short arm of chromosome 11 (11p15.2) in humans [2] [9]. This gene spans approximately 6.7 kilobases and comprises six exons separated by five introns. It encodes multiple peptide hormones through a complex mechanism of tissue-specific alternative RNA splicing [1] [7].
The primary transcript undergoes differential processing governed by cis-regulatory elements and trans-acting factors:
A critical regulator of this splicing choice is the serine/arginine-rich protein SRp55. SRp55 binds to an exonic splice enhancer within exon 4 of the pre-messenger RNA. This binding stabilizes the spliceosome complex at the exon 4 acceptor site, promoting calcitonin messenger RNA production. Mutations reducing SRp55 binding affinity decrease calcitonin splicing efficiency, while elevated SRp55 expression increases calcitonin transcript levels [3]. Secondary RNA structures near the calcitonin-specific 3' splice junction further modulate tissue-specific acceptor site selection [7].
Table 1: Major Transcripts Derived from the Human CALCA Gene via Alternative Splicing
Transcript Name | Exon Composition | Primary Protein Product | Primary Tissue Expression |
---|---|---|---|
Calcitonin I | Exons 1-2-3-4 | Preprocalcitonin → Calcitonin | Thyroid C-cells |
Calcitonin II | Exons 1-2-3-5-6 | Preprocalcitonin gene-related peptide → Calcitonin gene-related peptide 1 (alpha-type calcitonin gene-related peptide) | Central/Peripheral Neurons |
Katacalcin | Processed from Calcitonin transcript | Katacalcin (PDN-21) | Thyroid C-cells |
Translation of the calcitonin messenger RNA produces a 141-amino acid precursor termed preprocalcitonin. This precursor contains an N-terminal signal peptide (residues 1–25), which directs the nascent polypeptide to the endoplasmic reticulum and is co-translationally cleaved [6] [9]. The resulting 116-amino acid procalcitonin undergoes sequential proteolytic cleavage and modifications within secretory granules:
Carboxypeptidase E Activity: Removes C-terminal basic residues (Arg⁷²) from the immature calcitonin.
C-terminal α-Amidation: The exposed glycine residue (position 33) serves as the nitrogen donor for peptidylglycine α-amidating monooxygenase. This enzyme catalyzes the conversion of the glycine-extended precursor (calcitonin-glycine) into mature calcitonin (1–32 amide), featuring a C-terminal proline amide [4] [6]. This amidation is absolutely essential for calcitonin's high-affinity receptor binding and biological activity [6] [9].
Disulfide Bond Formation: An intramolecular disulfide bridge forms between cysteine residues at positions 1 and 7, stabilizing the N-terminal ring structure critical for receptor interaction [4] [8].
Table 2: Key Post-Translational Processing Steps of Human Procalcitonin
Processing Step | Enzyme/Mechanism | Site/Modification | Functional Significance |
---|---|---|---|
Signal Peptide Cleavage | Signal peptidase | ER membrane | Allows entry into secretory pathway |
Endoproteolytic Cleavage | Prohormone Convertases (PC1/3) | Lys⁶⁰-Arg⁶¹, Arg⁷¹-Arg⁷² | Liberates calcitonin and katacalcin domains |
C-terminal Basic Residue Removal | Carboxypeptidase E (or H-like) | Arg⁷² | Exposes Gly³³ for amidation |
C-terminal α-Amidation | Peptidylglycine α-Amidating Monooxygenase | Gly³³ → Proline amide at position 32 | Critical for biological potency & receptor binding |
Disulfide Bond Formation | Oxidative folding | Cys¹ - Cys⁷ | Stabilizes N-terminal ring conformation |
Calcitonin expression exhibits strict cellular specificity:
Central and Peripheral Neurons: Neuronal tissues, particularly within the central nervous system (e.g., periventricular mesencephalic region, cerebellar cortex, trigeminal ganglia) and peripheral sensory nerves, predominantly express and process the CALCA transcript into calcitonin gene-related peptide 1. Immunoreactive calcitonin gene-related peptide is detected in human brain extracts, though at lower absolute levels than calcitonin in the thyroid. The pituitary gland exhibits significant calcitonin gene-related peptide content (~31.3 ng eq/g wet tissue), suggesting a potential neuroendocrine role [10].
Extrathyroidal Neuroendocrine Cells: Low-level calcitonin or calcitonin gene-related peptide expression occurs in scattered neuroendocrine cells of the lung, thymus, gastrointestinal tract (particularly small intestine), and prostate. While not significant for systemic calcium homeostasis, this expression can contribute to elevated serum calcitonin levels in pathological conditions like pulmonary or prostate neuroendocrine carcinomas, necessitating careful differential diagnosis from medullary thyroid carcinoma [6] [10].
Table 3: Tissue-Specific Expression and Products of the CALCA Gene
Tissue/Cell Type | Primary Transcript | Primary Peptide Product(s) | Approximate Peptide Levels | Regulatory Stimuli |
---|---|---|---|---|
Thyroid Parafollicular C-Cells | Calcitonin messenger RNA | Mature Calcitonin, Katacalcin | Thyroid tissue: ~146 ng calcitonin eq/g; Medullary Thyroid Carcinoma: ~680 μg calcitonin eq/g [10] | Extracellular calcium, Gastrin, β-adrenergic agonists |
Neurons (Central & Peripheral) | Calcitonin gene-related peptide messenger RNA | Calcitonin gene-related peptide 1 (alpha-type calcitonin gene-related peptide) | Neocortex: ~0.79 ng calcitonin gene-related peptide eq/g; Cerebellar Cortex: ~1.51 ng calcitonin gene-related peptide eq/g; Pituitary: ~31.3 ng calcitonin gene-related peptide eq/g [10] | Neuronal depolarization, Inflammatory cytokines |
Pituitary Gland | Calcitonin gene-related peptide messenger RNA (minor Calcitonin) | Calcitonin gene-related peptide 1, minor Calcitonin | Calcitonin gene-related peptide: ~31.3 ng eq/g; Calcitonin: ~2.77 ng eq/g [10] | Unknown (potentially neuroendocrine) |
Pulmonary/Intestinal NENs | Variable (often Calcitonin) | Calcitonin (ectopic) | Variable (generally lower than MTC) | Often constitutive |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0